2-(3-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one 2-(3-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one
Brand Name: Vulcanchem
CAS No.: 921942-49-6
VCID: VC18996796
InChI: InChI=1S/C15H10BrNO2/c16-10-4-5-14-12(7-10)13(18)8-15(19-14)9-2-1-3-11(17)6-9/h1-8H,17H2
SMILES:
Molecular Formula: C15H10BrNO2
Molecular Weight: 316.15 g/mol

2-(3-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one

CAS No.: 921942-49-6

Cat. No.: VC18996796

Molecular Formula: C15H10BrNO2

Molecular Weight: 316.15 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one - 921942-49-6

Specification

CAS No. 921942-49-6
Molecular Formula C15H10BrNO2
Molecular Weight 316.15 g/mol
IUPAC Name 2-(3-aminophenyl)-6-bromochromen-4-one
Standard InChI InChI=1S/C15H10BrNO2/c16-10-4-5-14-12(7-10)13(18)8-15(19-14)9-2-1-3-11(17)6-9/h1-8H,17H2
Standard InChI Key VBJYDEGMGKDUHK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(O2)C=CC(=C3)Br

Introduction

2-(3-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyrans, specifically chromones. It features a benzopyran structure with an amino group at the 3-position of the phenyl ring and a bromine atom at the 6-position of the benzopyran ring. This compound is of interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory effects.

Synthesis Methods

The synthesis of 2-(3-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one typically involves multi-step reactions. A common synthetic route starts with 3-bromobenzaldehyde, which undergoes condensation with 4-hydroxycoumarin in the presence of a base like potassium carbonate. Further modifications introduce the amino group, often through amination reactions.

Synthetic StepDescription
Starting Materials3-Bromobenzaldehyde, 4-hydroxycoumarin
Reaction ConditionsBase-catalyzed condensation
Product ModificationIntroduction of amino group

Biological Activities and Potential Applications

2-(3-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one has been studied for its potential biological activities, including anticancer effects. It is believed to inhibit certain enzymatic activities related to cancer progression. The compound's interaction with specific enzymes and receptors is crucial for understanding its therapeutic potential.

Biological ActivityDescription
Anticancer EffectsInhibition of cancer cell proliferation
Anti-inflammatory EffectsPotential modulation of inflammatory pathways
Antimicrobial PropertiesNot extensively studied for this compound

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(3-Aminophenyl)-6-bromo-4H-1-benzopyran-4-one, including variations in substituents and ring structures.

Compound NameKey FeaturesDifferences
2-(3-Aminophenyl)-4H-chromen-4-oneLacks bromine atomDifferent reactivity and biological activity
6-Bromo-4H-chromen-4-oneLacks aminophenyl groupInfluences chemical properties and applications
2-(3,5-Diaminophenyl)-6-bromo-4H-1-benzopyran-4-oneAdditional amino groupEnhanced biological activity potential

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